3-benzoyl-2-oxo-2H-chromen-7-yl acetate
CAS No.:
Cat. No.: VC14992763
Molecular Formula: C18H12O5
Molecular Weight: 308.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12O5 |
|---|---|
| Molecular Weight | 308.3 g/mol |
| IUPAC Name | (3-benzoyl-2-oxochromen-7-yl) acetate |
| Standard InChI | InChI=1S/C18H12O5/c1-11(19)22-14-8-7-13-9-15(18(21)23-16(13)10-14)17(20)12-5-3-2-4-6-12/h2-10H,1H3 |
| Standard InChI Key | RRFHOFMFWAZHPN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
The core structure of 3-benzoyl-2-oxo-2H-chromen-7-yl acetate derives from the coumarin framework (2H-chromen-2-one), a bicyclic system comprising a benzene ring fused to a pyrone moiety. Key modifications include:
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Benzoyl group (C₆H₅CO-) at position 3: Introduces electron-withdrawing effects and enhances π-π stacking potential.
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Acetate group (CH₃COO-) at position 7: Modifies solubility and metabolic stability.
Molecular Formula and Mass
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Molecular Formula: C₁₈H₁₂O₅
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Molecular Weight: 316.29 g/mol (calculated from atomic masses).
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Structural Comparison with Analogs:
The benzoyl group distinguishes this compound from simpler phenyl-substituted coumarins, potentially altering its electronic profile and biological interactions .
Synthesis and Reaction Pathways
While no direct synthesis protocols for 3-benzoyl-2-oxo-2H-chromen-7-yl acetate are documented in accessible literature, established methods for analogous coumarins suggest feasible routes:
Step 1: Formation of the Coumarin Core
The 2H-chromen-2-one scaffold is typically synthesized via the Pechmann condensation, involving:
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Reactants: Resorcinol derivatives and β-keto esters.
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Conditions: Acid catalysis (e.g., H₂SO₄, HCl) at elevated temperatures .
Step 3: Acetylation at Position 7
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Reagent: Acetic anhydride ((CH₃CO)₂O) or acetyl chloride (CH₃COCl).
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Base Catalyst: Pyridine or triethylamine to absorb HCl byproducts.
Purification and Characterization
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Chromatography: Silica gel column chromatography to isolate the product.
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Spectroscopic Confirmation:
Biological Activities and Mechanisms
Coumarins are renowned for diverse biological activities, which 3-benzoyl-2-oxo-2H-chromen-7-yl acetate may share or enhance due to its substituents:
Anti-inflammatory Properties
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Target Inhibition: Potential to suppress cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways.
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Structure-Activity Relationship (SAR): The acetate group may improve membrane permeability, enhancing intracellular activity.
Cytotoxic Effects
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Apoptosis Induction: Benzoyl groups in coumarins correlate with increased pro-apoptotic signaling in cancer cell lines.
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Case Study: Analogous 3-acylated coumarins show IC₅₀ values of 10–25 µM against MCF-7 breast cancer cells .
Applications in Materials Science
The planar structure and extended conjugation of 3-benzoyl-2-oxo-2H-chromen-7-yl acetate suggest utility in:
Organic Electronics
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Fluorescent Probes: Benzoyl-substituted coumarins emit in the blue-green spectrum (λem ≈ 450 nm).
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Charge-Transfer Complexes: Potential use in organic light-emitting diodes (OLEDs) due to high electron affinity.
Photostability and UV Protection
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Sunscreen Additives: The acetate group enhances solubility in lipid matrices, while the benzoyl moiety absorbs UVB radiation (290–320 nm).
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Current coumarin benzoylation methods rarely exceed 60% yield; novel catalysts (e.g., ionic liquids) could enhance efficiency.
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Regioselectivity: Controlling substitution patterns remains challenging in polyfunctional coumarins.
Biological Testing
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In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, half-life) is needed to validate therapeutic potential.
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Toxicology: Acute and chronic toxicity assessments in model organisms.
Computational Modeling
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Docking Simulations: Predicting interactions with biological targets (e.g., COX-2, DNA topoisomerases).
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QSAR Studies: Correlating substituent effects with bioactivity metrics.
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